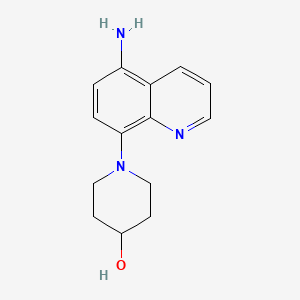

1-(5-Aminoquinolin-8-yl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Aminoquinolin-8-yl)piperidin-4-ol is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a quinoline ring substituted with an amino group at the 5-position and a piperidine ring with a hydroxyl group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Amination: The introduction of the amino group at the 5-position of the quinoline ring can be achieved through nitration followed by reduction. Nitration involves treating the quinoline with nitric acid, and the resulting nitro compound is then reduced to the corresponding amine using a reducing agent like iron and hydrochloric acid.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Coupling Reaction: The final step involves coupling the 5-aminoquinoline with the piperidine derivative under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Aminoquinolin-8-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, iron and hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promise in anticancer research, particularly due to its structural features that allow it to interact with biological targets involved in cancer progression.

Case Studies

- Breast Cancer : A study evaluated the effects of 4-aminoquinoline derivatives on breast cancer cell lines (MDA-MB231 and MCF7). Results indicated that these compounds had a differential cytotoxic effect, targeting cancer cells more effectively than non-cancerous cells .

- Lung Cancer : Another investigation focused on the A549 lung adenocarcinoma cell line, where novel quinoline-piperidine compounds displayed nanomolar activities without significant toxicity to normal cells, suggesting a favorable therapeutic index .

Antimalarial Properties

The compound's structural characteristics also position it as a candidate for antimalarial drug development.

Efficacy Against Plasmodium

Research has indicated that 4-aminoquinoline derivatives can exhibit potent antiplasmodial activities. In vitro studies showed that certain piperidine-containing quinoline analogues demonstrated significant efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, highlighting their potential for further development as antimalarial agents .

Structural Optimization

The design of hybrid compounds by linking different pharmacophores has been shown to enhance biological activity. For example, modifications in the linker length and functional groups have been correlated with improved potency against malaria parasites .

Biological Imaging

The unique photophysical properties of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol suggest its potential use as a fluorescent probe for biological imaging applications. This capability could facilitate real-time monitoring of cellular processes and disease progression.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with other cellular targets, including enzymes and receptors, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(5-Aminoquinolin-8-yl)piperidin-4-ol can be compared with other similar compounds, such as:

Chloroquine: Another quinoline derivative with antimalarial activity. Unlike chloroquine, this compound has a piperidine ring, which may confer different pharmacokinetic and pharmacodynamic properties.

Quinacrine: A related compound with similar applications but differing in its chemical structure and mechanism of action.

Piperaquine: Another antimalarial agent with a piperidine ring, but with different substitution patterns and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both quinoline and piperidine rings, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

1-(5-Aminoquinolin-8-yl)piperidin-4-ol, also known as a derivative of quinoline and piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a quinoline moiety linked to a piperidin-4-ol group, which is essential for its biological activity.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Hepatocellular Carcinoma (HCC)

In a study involving hepatocellular carcinoma cell lines (HCCLM3), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM. Mechanistic studies revealed that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling.

Table 2: Neuroprotective Effects of this compound

| Assay | Result |

|---|---|

| AChE Inhibition IC50 | 25 µM |

| Neuroprotection in PC12 Cells | Significant at 10 µM |

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, such as AChE and DNA topoisomerases.

- Receptor Modulation : It may modulate neurotransmitter receptors, enhancing synaptic transmission.

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

1-(5-aminoquinolin-8-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-12-3-4-13(14-11(12)2-1-7-16-14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCZGLJPLLARSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C3C(=C(C=C2)N)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.